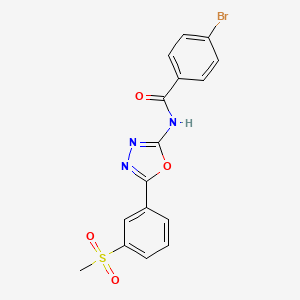
4-bromo-N-(5-(3-(methylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “4-bromo-N-(5-(3-(methylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)benzamide” is a derivative of benzamide. Benzamides are a class of compounds containing a benzamide moiety, which consists of a benzene ring attached to an amide functional group . They have been found to exhibit a wide range of biological activities, including antibacterial activity .
Synthesis Analysis
The synthesis of benzamide derivatives often involves the reaction of an amine with a carboxylic acid or its derivative. In the case of “this compound”, it’s likely that the compound was synthesized through a series of reactions involving the introduction of the bromo, methylsulfonyl, and oxadiazolyl groups .Molecular Structure Analysis
The molecular structure of “this compound” would be characterized by the presence of a benzamide core, with additional functional groups attached to the benzene ring. These include a bromo group, a methylsulfonyl group, and an oxadiazolyl group .Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” would depend on its specific molecular structure. For instance, the presence of the bromo group could potentially increase its molecular weight and polarity .科学的研究の応用
Synthesis and Biological Activity
The research surrounding 4-bromo-N-(5-(3-(methylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)benzamide and its derivatives primarily focuses on their synthesis, spectral analysis, and potential biological activities. These compounds belong to the class of 1,3,4-oxadiazole bearing compounds, known for their significant biological activities. Studies have demonstrated methods for synthesizing various N-substituted derivatives, exploring their structural properties through techniques like 1H-NMR, IR, and mass spectral data. For example, Khalid et al. (2016) synthesized a series of derivatives showing moderate to significant antibacterial activity against Gram-positive and Gram-negative bacteria. The exploration of these derivatives emphasizes the potential of these compounds in the development of new antibacterial agents (Khalid et al., 2016).
Anticancer Properties
Further investigations into the derivatives of this compound have explored their anticancer activities. The design and synthesis of substituted derivatives have been evaluated against several cancer cell lines, showing moderate to excellent anticancer activity. This research opens avenues for the development of new chemotherapeutic agents. Ravinaik et al. (2021) reported the synthesis of derivatives that exhibited higher anticancer activities than the reference drug in some cases, highlighting the potential of these compounds in cancer therapy (Ravinaik et al., 2021).
Antimicrobial and Antitubercular Agents
The oxadiazole derivatives have also been investigated for their antimicrobial and antitubercular properties. Suresh Kumar et al. (2013) synthesized novel sulfonyl derivatives that showed moderate to significant antibacterial and antifungal activities, with some compounds exhibiting excellent antitubercular properties. This study underscores the therapeutic potential of these compounds in addressing infectious diseases caused by bacteria, fungi, and Mycobacterium tuberculosis (Suresh Kumar et al., 2013).
Chemical Synthesis and Process Development
The chemical synthesis and process development of such compounds are crucial for exploring their full potential in various applications. Conlon et al. (2006) described an efficient, scalable synthesis for a PDE4 inhibitor, demonstrating the convergent synthesis approach and highlighting the importance of such processes in the production of drug candidates on a multikilogram scale. This research is significant for the pharmaceutical industry, offering insights into large-scale synthesis methods that can be applied to similar compounds (Conlon et al., 2006).
将来の方向性
特性
IUPAC Name |
4-bromo-N-[5-(3-methylsulfonylphenyl)-1,3,4-oxadiazol-2-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12BrN3O4S/c1-25(22,23)13-4-2-3-11(9-13)15-19-20-16(24-15)18-14(21)10-5-7-12(17)8-6-10/h2-9H,1H3,(H,18,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJFITXLCBKEZHI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=CC(=C1)C2=NN=C(O2)NC(=O)C3=CC=C(C=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12BrN3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


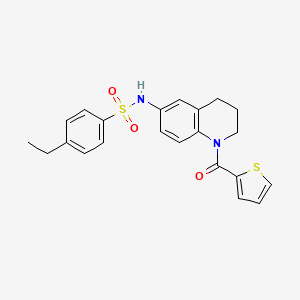
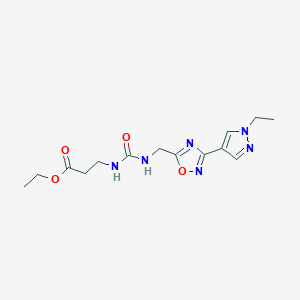
![3-(4-chlorobenzyl)-1,7-dimethyl-8-propyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2921828.png)
![sodium 5H,6H,7H,8H-[1,2,4]triazolo[1,5-a]pyridine-8-carboxylate](/img/structure/B2921829.png)

![2-(3-hydroxypropyl)-5-methyl-N-phenyl-7-(3,4,5-trimethoxyphenyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2921832.png)
![3-allyl-8-(3-chlorophenyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2921833.png)
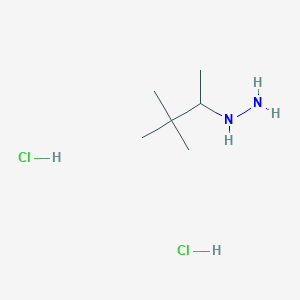
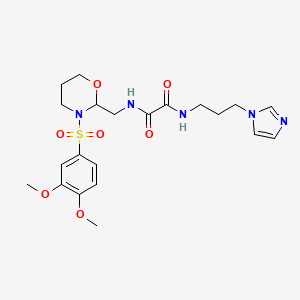

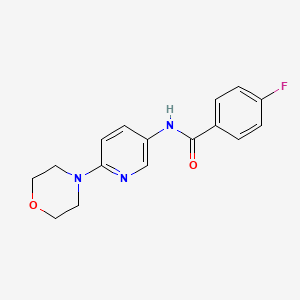
![5-((4-Ethylpiperazin-1-yl)(4-nitrophenyl)methyl)-2-(furan-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2921840.png)
